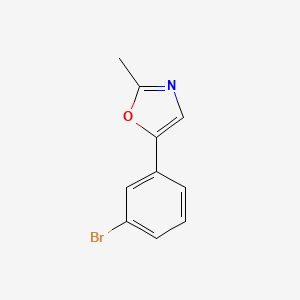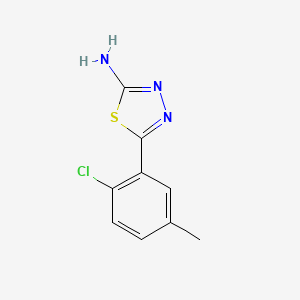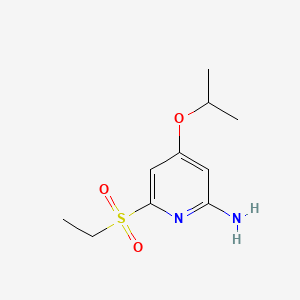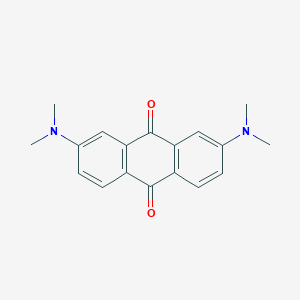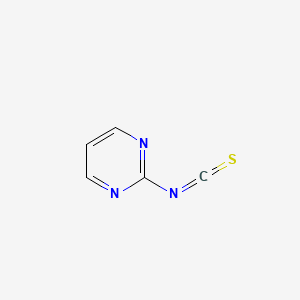
2-Isothiocyanatopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isothiocyanatopyrimidine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The isothiocyanate group (-N=C=S) attached to the pyrimidine ring at position 2 imparts unique chemical and biological properties to the compound .
準備方法
Synthetic Routes and Reaction Conditions
2-Isothiocyanatopyrimidine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyrimidine with thiophosgene or its derivatives. This reaction typically occurs under mild conditions and yields the desired isothiocyanate product . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), under moderate heating .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. For instance, a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) followed by desulfurization using cyanuric acid has been developed. This method is suitable for large-scale production and minimizes the use of toxic reagents .
化学反応の分析
Types of Reactions
2-Isothiocyanatopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, such as thiazoles and thiadiazoles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Amine bases like DBU are often used as catalysts in the synthesis of isothiocyanates.
Major Products Formed
Thioureas: Formed by the reaction of this compound with amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
科学的研究の応用
2-Isothiocyanatopyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-isothiocyanatopyrimidine involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The activation of the Nrf2 pathway is a key mechanism by which isothiocyanates exert their antioxidative and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
2-Thioxopyrimidine: Contains a sulfur atom at position 2 instead of the isothiocyanate group.
2-Aminothiazole: A sulfur- and nitrogen-containing heterocyclic compound with similar biological activities.
Uniqueness
2-Isothiocyanatopyrimidine is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological properties. This group allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research .
特性
分子式 |
C5H3N3S |
|---|---|
分子量 |
137.16 g/mol |
IUPAC名 |
2-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5H3N3S/c9-4-8-5-6-2-1-3-7-5/h1-3H |
InChIキー |
UENLPGMFEQHKNH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


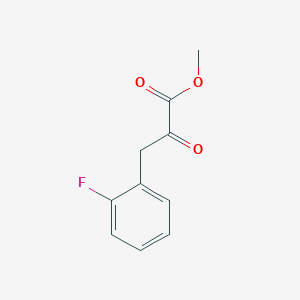
![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)
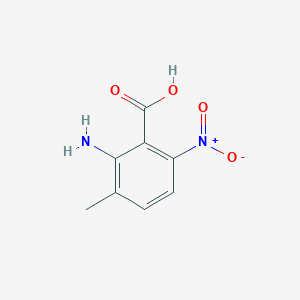
![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)
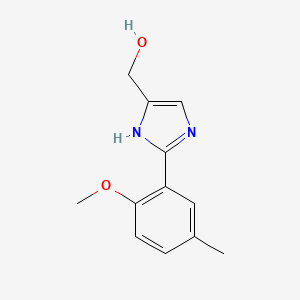
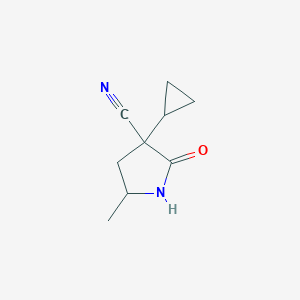
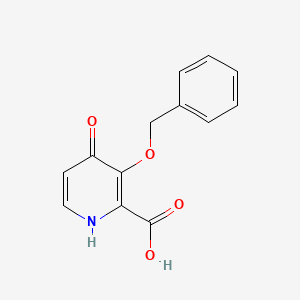

![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)
